Fmoc-D-Thr(tBu)-OH
CAS No.: 138797-71-4
Cat. No.: VC21540191
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138797-71-4 |
---|---|
Molecular Formula | C23H27NO5 |
Molecular Weight | 397.5 g/mol |
IUPAC Name | (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Standard InChI | InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1 |
Standard InChI Key | LZOLWEQBVPVDPR-VBKZILBWSA-N |
Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Fmoc-D-Thr(tBu)-OH, systematically named (2R,3S)-3-(tert-butoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a protected form of D-threonine with distinctive structural features. The compound combines the stereochemistry of D-threonine with two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a tert-butyl (tBu) ether at the β-hydroxyl position . This dual protection strategy makes it exceptionally valuable for controlled peptide synthesis.
Physicochemical Characteristics
The compound possesses several important physicochemical properties that influence its behavior in synthetic applications:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₇NO₅ | |
Molecular Weight | 397.46 g/mol | |
Physical State | White solid | |
Specific Rotation | [α]D= -15 ± 2° (20°C) | |
CAS Number | 138797-71-4 |
The Fmoc group provides UV detectability, facilitating reaction monitoring, while the tert-butyl group enhances solubility in organic solvents and offers excellent stability under basic conditions commonly employed in peptide synthesis .
Synthesis and Preparation Methods
The preparation of Fmoc-D-Thr(tBu)-OH involves strategic manipulation of protecting groups and careful stereochemical control. Multiple synthetic routes have been developed, with variations in efficiency and scale.
Multi-Step Synthesis Approach
One established synthetic pathway follows Qing's method, beginning with a chiral diol precursor. The synthesis proceeds through the following key steps:
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Formation of cyclic sulfate from the diol
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Ring opening with sodium azide
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Protection of the hydroxyl group with tert-butyl
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Removal of the benzoyl protecting group
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Reduction of the azido group to amine
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Protection with Fmoc group
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Oxidation to the carboxylic acid
This method reportedly yields approximately 30% of the final product from the starting material .
Alternative Synthesis Route
An alternative synthetic approach involves:
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Conversion of L-threonine to methyl ester hydrochloride using thionyl chloride
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Protection with benzyl chloroformate to produce Z-Thr-OMe
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Introduction of tert-butyl group using isobutene in dichloromethane with sulfuric acid catalyst
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Saponification to obtain Z-Thr(tBu)-OH
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Reduction with sodium borohydride to Z-Thr(tBu)-ol
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Hydrogenation to remove the Z group
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Introduction of the Fmoc group using N-(9-fluorenylmethoxycarbonyloxy)succinimide
This methodology produces the final compound with yields of approximately 85% in the final step .
Critical Parameters in Synthesis
The synthesis requires careful control of several parameters to maintain stereochemical integrity and maximize yield:
Parameter | Optimal Condition | Effect on Synthesis |
---|---|---|
Temperature | Below 0°C during certain steps | Prevents racemization |
Reducing Agent | Sodium borohydride in THF | Selective reduction of carboxyl group |
Protecting Group Introduction | N-methylmorpholine/ethyl chloroformate | Activates carboxyl for reduction |
Hydrogenation | 5% Pd/C in methanol | Selective Z-group removal |
Maintaining these conditions is crucial for obtaining high purity Fmoc-D-Thr(tBu)-OH suitable for peptide synthesis applications .
Applications in Peptide Synthesis
Fmoc-D-Thr(tBu)-OH plays a vital role in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) where controlled, sequential addition of amino acids is essential.
Role in Fmoc-SPPS
In Fmoc-SPPS, Fmoc-D-Thr(tBu)-OH serves as a building block that can be selectively deprotected and coupled to growing peptide chains. The Fmoc group is removed under basic conditions (typically using piperidine in DMF), while the tert-butyl ether remains stable until final cleavage using trifluoroacetic acid (TFA) . This orthogonal protection strategy allows for the selective manipulation of functional groups during peptide assembly.
Practical Examples in Peptide Synthesis
Researchers have successfully employed Fmoc-D-Thr(tBu)-OH in the synthesis of complex peptides, including bioactive compounds with therapeutic potential. For instance, it was used in the synthesis of DTPA-D-Phe1-octreotide, a somatostatin analog with applications in imaging and therapy:
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Loading Fmoc-Thr(tBu)-OH onto 2-chlorotrityl chloride resin
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Sequential peptide chain assembly using Fmoc chemistry
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Coupling of mDTPA to the alpha amine group
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Removal of protecting groups using TFA-thioanisole
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Iodine oxidation and purification
This synthetic pathway yielded 31.8% of the desired product, which exhibited excellent purity as confirmed by analytical HPLC, amino acid analysis, and mass spectrometry .
Deprotection and Coupling Strategies
The utility of Fmoc-D-Thr(tBu)-OH in peptide synthesis heavily depends on effective deprotection and coupling methods that maintain stereochemical integrity while promoting high yields.
Fmoc Deprotection Methods
Various reagents have been investigated for Fmoc removal, with significant impacts on reaction outcomes:
Research indicates that the choice of deprotection reagent significantly impacts final product yield and purity. For instance, when synthesizing complex peptides, 25% DPA at 60°C provided 39% isolated yield with 77% crude purity, comparable to traditional piperidine methods .
Coupling Reactions and Considerations
Effective coupling of Fmoc-D-Thr(tBu)-OH to growing peptide chains requires careful selection of activating agents and reaction conditions:
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Common coupling reagents include HBTU, TBTU, and PyBOP with HOBt
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DIC/HOBt combinations are effective for difficult sequences
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Reaction times typically range from 1-2 hours at room temperature
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Double couplings may be necessary for sterically hindered sequences
These conditions help overcome potential issues related to the sterically demanding tert-butyl group while maintaining high coupling efficiency .
Stereochemical Considerations and Racemization
The stereochemical integrity of Fmoc-D-Thr(tBu)-OH throughout peptide synthesis is crucial for biological activity of the final peptides, as D-amino acids often confer distinct properties compared to their L-counterparts.
Factors Affecting Racemization
Several factors can influence the stereochemical stability of Fmoc-D-Thr(tBu)-OH during synthesis:
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Base strength: Strong bases accelerate racemization
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Temperature: Elevated temperatures increase racemization rates
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Coupling reagents: Some activating agents promote racemization
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Solvent effects: Polar aprotic solvents can enhance base strength
Studies have shown that Fmoc-D-Thr(tBu)-OH exhibits approximately 8.5% racemization under standard coupling conditions (DIEA/DMF at 25°C), which is relatively low compared to other amino acid derivatives. This stereochemical stability contributes to its utility in peptide synthesis applications.
Comparison with Similar Compounds
Fmoc-D-Thr(tBu)-OH belongs to a family of protected amino acids used in peptide synthesis. Understanding its relationship to similar compounds provides valuable context for its applications.
Structural Analogues
Several structurally related compounds serve complementary roles in peptide synthesis:
Each of these derivatives offers specific advantages for particular applications in peptide chemistry. For instance, Fmoc-D-Tyr(tBu)-OH has been employed in neuropharmacological studies examining cognitive performance, while Fmoc-D-allo-Thr(tBu)-OH provides unique conformational properties useful in peptide structure investigations.
Functional Comparison
The functional differences between these compounds manifest in various ways:
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Solubility profiles in common peptide synthesis solvents
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Coupling efficiency under standard conditions
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Deprotection kinetics and side reactions
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Influence on peptide secondary structure
Fmoc-D-Thr(tBu)-OH generally exhibits excellent solubility in DMF and NMP, good coupling efficiency with standard reagents, and minimal side reactions during deprotection . These properties make it particularly valuable for synthesizing complex peptides requiring D-amino acid incorporation.
Applications in Research and Drug Development
Beyond standard peptide synthesis, Fmoc-D-Thr(tBu)-OH has found applications in diverse research areas, particularly in the development of peptide-based therapeutics and diagnostic tools.
Therapeutic Peptide Development
The incorporation of D-threonine into peptide structures can significantly alter their pharmacological properties:
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Enhanced proteolytic stability due to resistance to natural proteases
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Modified binding selectivity for biological targets
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Altered conformational preferences influencing bioactivity
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Improved bioavailability compared to all-L peptides
These properties have made Fmoc-D-Thr(tBu)-OH valuable in the development of peptide-based drugs, particularly for applications requiring extended half-lives in vivo .
Bioconjugation and Diagnostic Applications
The controlled reactivity of Fmoc-D-Thr(tBu)-OH has enabled its use in bioconjugation chemistry, where peptides are attached to reporter molecules, surfaces, or other biomolecules:
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Synthesis of radiolabeled peptides for imaging applications
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Development of peptide-drug conjugates for targeted therapy
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Creation of affinity reagents for diagnostic purposes
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Preparation of immobilized peptides for affinity chromatography
For example, Fmoc-D-Thr(tBu)-OH was employed in the synthesis of DTPA-conjugated octreotide analogs, which could subsequently be labeled with indium-111 for diagnostic imaging with radiochemical yields exceeding 95% .
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